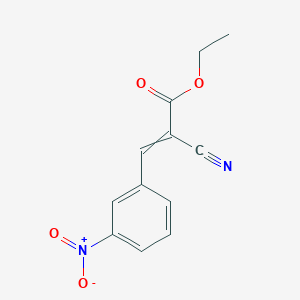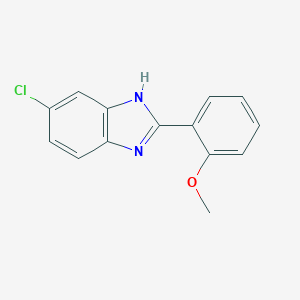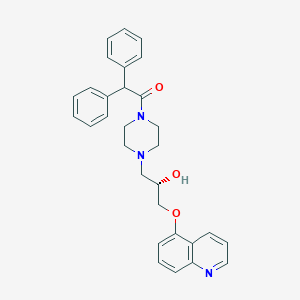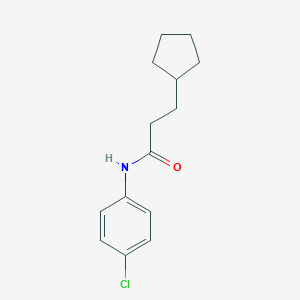
N-(4-chlorophenyl)-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-cyclopentylpropanamide, also known as CPP-109, is a synthetic compound that has been extensively researched in the field of neuroscience. This compound has shown promising results in the treatment of addiction and other neurological disorders. In
Wirkmechanismus
N-(4-chlorophenyl)-3-cyclopentylpropanamide is a potent inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and their inhibition has been linked to changes in behavior and neural plasticity. The inhibition of HDACs by N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to lead to increased levels of histone acetylation, which is associated with changes in gene expression. This mechanism of action is detailed in the research conducted by Renthal et al. (2007).
Biochemische Und Physiologische Effekte
N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and drug self-administration. It has also been shown to decrease anxiety-like behavior and improve cognitive function. These effects are detailed in the research conducted by Romieu et al. (2008) and Malvaez et al. (2010).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-3-cyclopentylpropanamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. However, one limitation of using this compound is its limited solubility in water, which can make dosing difficult.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-3-cyclopentylpropanamide. One direction is to explore its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-3-cyclopentylpropanamide to better understand its potential use in clinical settings.
Conclusion
In conclusion, N-(4-chlorophenyl)-3-cyclopentylpropanamide is a promising compound for the treatment of addiction and other neurological disorders. Its specificity for HDAC inhibition allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. Further research is needed to explore its potential use in the treatment of other neurological disorders and to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-cyclopentylpropanamide involves the reaction between 4-chlorobenzoyl chloride and cyclopentylmagnesium bromide, followed by a reaction with isobutylamine. This process is detailed in the research conducted by Carroll et al. (2006).
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-cyclopentylpropanamide has been extensively researched for its potential use in the treatment of addiction, specifically cocaine and opioid addiction. It has also shown potential in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Eigenschaften
CAS-Nummer |
142810-52-4 |
|---|---|
Produktname |
N-(4-chlorophenyl)-3-cyclopentylpropanamide |
Molekularformel |
C14H18ClNO |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-cyclopentylpropanamide |
InChI |
InChI=1S/C14H18ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H,16,17) |
InChI-Schlüssel |
ZAXMBJWSNOQZMH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


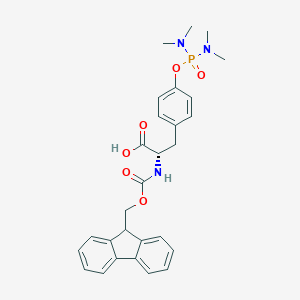
![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)

